1-[1-(Cyclobutylmethyl)piperidin-4-yl]methanamine
Overview
Description
1-[1-(Cyclobutylmethyl)piperidin-4-yl]methanamine, commonly known as CBU-17, is a synthetic compound belonging to the class of piperidine derivatives1.
Synthesis Analysis
Unfortunately, the specific synthesis process for 1-[1-(Cyclobutylmethyl)piperidin-4-yl]methanamine is not readily available from the search results. However, it’s worth noting that it’s a synthetic compound, which suggests it’s produced in a laboratory setting1.Molecular Structure Analysis
The molecular weight of 1-[1-(Cyclobutylmethyl)piperidin-4-yl]methanamine is 182.31 g/mol1. The exact molecular structure is not provided in the search results.
Chemical Reactions Analysis
The specific chemical reactions involving 1-[1-(Cyclobutylmethyl)piperidin-4-yl]methanamine are not detailed in the search results.Physical And Chemical Properties Analysis
The physical and chemical properties of 1-[1-(Cyclobutylmethyl)piperidin-4-yl]methanamine are not fully detailed in the search results. However, it’s known that the compound is a solid2.Scientific Research Applications
1. Pharmaceutical Research and Development
Compounds structurally related to 1-[1-(Cyclobutylmethyl)piperidin-4-yl]methanamine have shown significant promise in pharmaceutical research. For instance, certain derivatives of 1-(1-benzoylpiperidin-4-yl)methanamine have been identified as "biased agonists" of serotonin 5-HT1A receptors. These compounds, particularly noted for their potential as antidepressants, demonstrated high receptor affinity and selectivity, favorable drug-like properties, and robust antidepressant-like activity in preliminary in vivo studies (Sniecikowska et al., 2019).
2. Bone Disorder Treatment
Another related compound, (1-(4-(naphthalen-2-yl)pyrimidin-2-yl)piperidin-4-yl)methanamine, was identified through a high-throughput screening campaign aimed at discovering small molecule leads for treating bone disorders. It showed a dose-dependent increase in trabecular bone formation rate in ovariectomized rats, indicating its potential in treating bone-related ailments (Pelletier et al., 2009).
3. Material Science and Chemistry
In the realm of chemistry and materials science, certain derivatives of related compounds have been synthesized and characterized for various applications. For instance, a new family of di(1-oxo/thioxoper-hydro-1λ5-[1,3,2]diazaphospholo[1,5-a]pyridine-1-yl)(4-substituted phenyl) boronates exhibited moderate to high antiosteoclast and osteoblast activity, suggesting applications in material sciences and possibly in medical fields related to bone health (Reddy et al., 2012).
Safety And Hazards
The specific safety and hazards associated with 1-[1-(Cyclobutylmethyl)piperidin-4-yl]methanamine are not provided in the search results. However, it’s worth noting that Sigma-Aldrich sells this product “as-is” and makes no representation or warranty whatsoever with respect to this product2.
Future Directions
The future directions for the research and application of 1-[1-(Cyclobutylmethyl)piperidin-4-yl]methanamine are not specified in the search results.
Please note that this analysis is based on the available search results and may not be comprehensive. For more detailed information, it’s recommended to refer to scientific literature or consult with a subject matter expert.
properties
IUPAC Name |
[1-(cyclobutylmethyl)piperidin-4-yl]methanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22N2/c12-8-10-4-6-13(7-5-10)9-11-2-1-3-11/h10-11H,1-9,12H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XBIMLZKXSOVHBF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)CN2CCC(CC2)CN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-[1-(Cyclobutylmethyl)piperidin-4-yl]methanamine |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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